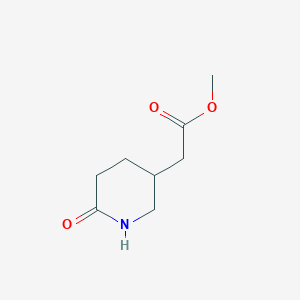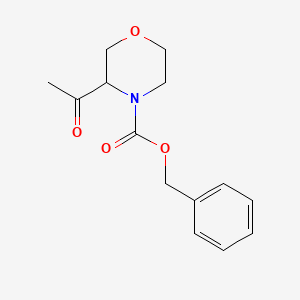
4-Bromo-3-(cyanomethyl)-5-(difluoromethyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(cyanomethyl)-5-(difluoromethyl)picolinonitrile is a complex organic compound with a unique structure that includes bromine, cyanomethyl, and difluoromethyl groups attached to a picolinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(cyanomethyl)-5-(difluoromethyl)picolinonitrile typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of cyanomethyl and difluoromethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(cyanomethyl)-5-(difluoromethyl)picolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The cyanomethyl and difluoromethyl groups can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
4-Bromo-3-(cyanomethyl)-5-(difluoromethyl)picolinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(cyanomethyl)-5-(difluoromethyl)picolinonitrile involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Another brominated compound with similar reactivity.
Phenylboronic pinacol esters: Compounds with boronic acid groups that share some reactivity patterns.
Uniqueness
4-Bromo-3-(cyanomethyl)-5-(difluoromethyl)picolinonitrile is unique due to its combination of bromine, cyanomethyl, and difluoromethyl groups, which confer specific reactivity and potential applications not found in similar compounds. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H4BrF2N3 |
|---|---|
Molecular Weight |
272.05 g/mol |
IUPAC Name |
4-bromo-3-(cyanomethyl)-5-(difluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H4BrF2N3/c10-8-5(1-2-13)7(3-14)15-4-6(8)9(11)12/h4,9H,1H2 |
InChI Key |
ACNBYVJRSNXUGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)C#N)CC#N)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11776943.png)

![2-(Aminomethyl)-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11776954.png)
![2-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine](/img/structure/B11776957.png)
![1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11776964.png)




![(6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11776998.png)

![8-(4-Aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11777004.png)


